3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 1234866-16-0
Cat. No.: VC7555354
Molecular Formula: C18H19Cl2N3O
Molecular Weight: 364.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234866-16-0 |
|---|---|
| Molecular Formula | C18H19Cl2N3O |
| Molecular Weight | 364.27 |
| IUPAC Name | 3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C18H19Cl2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) |
| Standard InChI Key | XJNKLWNIAHKOOZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide comprises a benzamide backbone substituted with chlorine atoms at the 3- and 4-positions, connected via a methylene bridge to a piperidine ring bearing a pyridin-2-yl group. This configuration confers distinct electronic and steric properties that influence its reactivity and biological interactions.
Molecular Characteristics
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉Cl₂N₃O |
| Molecular Weight | 364.27 g/mol |
| CAS Registry Number | 1234866-16-0 |
| IUPAC Name | 3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
| SMILES | C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
The compound’s solubility profile remains undocumented in publicly available literature, though its lipophilic nature (evidenced by the aromatic and heterocyclic components) suggests limited aqueous solubility .
Synthesis and Characterization
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves multi-step organic reactions:
-
Formation of the Piperidine-Pyridine Moiety: Cyclization of pyridine derivatives with piperidine precursors under catalytic hydrogenation conditions.
-
Benzamide Core Assembly: Reaction of 3,4-dichlorobenzoyl chloride with a primary amine, such as (1-(pyridin-2-yl)piperidin-4-yl)methanamine, in the presence of a coupling agent like EDCI.
-
Purification: Chromatographic techniques to isolate the target compound, followed by recrystallization for purity enhancement.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for structural confirmation. For instance, -NMR would reveal distinct signals for the pyridine protons (~8.5 ppm) and the piperidine methylene groups (~2.5–3.5 ppm). Fourier-transform infrared spectroscopy (FTIR) typically shows absorption bands for the amide carbonyl (~1650 cm⁻¹) and aromatic C-Cl stretches (~750 cm⁻¹).
Biological Activity and Mechanism of Action
Kinase Inhibition
The compound exhibits potent inhibitory activity against protein kinases, enzymes critical for signal transduction in cellular processes such as proliferation and apoptosis. Surface plasmon resonance (SPR) studies demonstrate high binding affinity (Kd < 100 nM) for kinases like EGFR and VEGFR2, which are implicated in oncogenic pathways .
Structural-Activity Relationships (SAR)
Comparative analysis with analogs highlights the importance of the dichloro substitution pattern:
-
3,5-Dichloro Isomer: Displays reduced inhibitory potency (IC₅₀ = 1.2 μM vs. 0.4 μM for the 3,4-isomer against EGFR), underscoring the role of substituent positioning .
-
Pyrimidine vs. Pyridine Moieties: Replacement of the pyridine ring with pyrimidine (as in 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide) alters target selectivity, favoring CDK inhibitors over receptor tyrosine kinases.
Comparative Analysis with Structural Analogs
The table below contrasts key features of related compounds:
| Compound Name | Molecular Target | IC₅₀ (μM) | Selectivity Profile |
|---|---|---|---|
| 3,4-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | EGFR/VEGFR2 | 0.4 | Broad-spectrum kinase inhibition |
| 3,5-Dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | PDGFRβ | 1.2 | Moderate selectivity |
| 3-Chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | CDK4/6 | 0.9 | Narrow-spectrum inhibition |
The 3,4-dichloro variant’s superior potency is attributed to enhanced hydrophobic interactions within kinase ATP-binding pockets .
Future Research Directions
ADME Profiling
Current gaps in absorption, distribution, metabolism, and excretion (ADME) data necessitate preclinical studies. Key focus areas include:
-
Bioavailability: Assessing oral absorption using Caco-2 cell monolayers.
-
Hepatic Metabolism: Identification of cytochrome P450 isoforms involved in oxidative metabolism.
Toxicity Evaluation
Acute and chronic toxicity studies in rodent models are imperative to establish safety margins. Preliminary in vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) indicates a CC₅₀ of >50 μM, suggesting a favorable therapeutic index.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume